
Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired piperazine derivatives with high yields and purity.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of less toxic compounds and improved yields are key considerations in the industrial production of such compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create new derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like PhSH (thiophenol) for deprotection steps .
Major Products Formed: The major products formed from these reactions are various substituted piperazine derivatives, which can be further modified to enhance their biological activity. These derivatives are often evaluated for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential anticancer, antimicrobial, and antifungal activities . The compound’s ability to interact with various biological targets makes it a valuable candidate for drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can be useful in treating various neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Methyl5-chloro-6-(piperazin-1-yl)nicotinatehydrochloride include other piperazine derivatives such as 2-oxopyrazine (Olaparib), 2-aminopyrimidine (Imatinib, Abemaciclib, Palbociclib, and Rociletinib) . These compounds share similar structural features and biological activities.
Uniqueness: What sets this compound apart is its unique combination of the piperazine moiety with the nicotinate group, which enhances its biological activity and therapeutic potential. This unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C11H15Cl2N3O2 |
|---|---|
Molekulargewicht |
292.16 g/mol |
IUPAC-Name |
methyl 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H14ClN3O2.ClH/c1-17-11(16)8-6-9(12)10(14-7-8)15-4-2-13-3-5-15;/h6-7,13H,2-5H2,1H3;1H |
InChI-Schlüssel |
FZUCVSFMLCXCPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(N=C1)N2CCNCC2)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


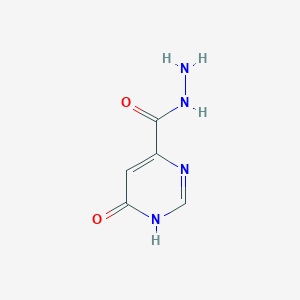
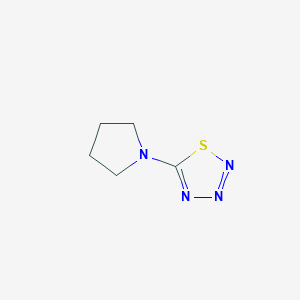
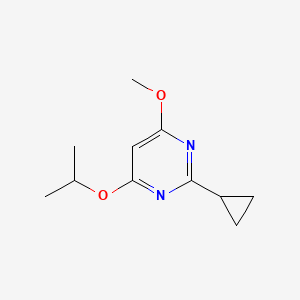
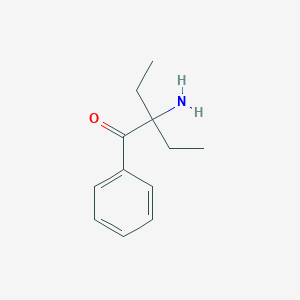
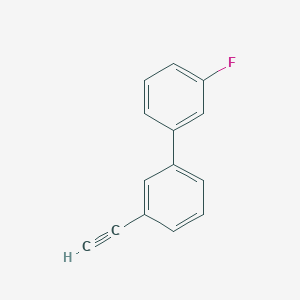


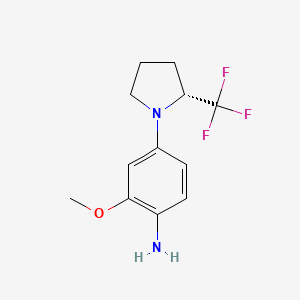
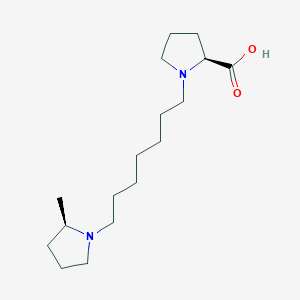
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
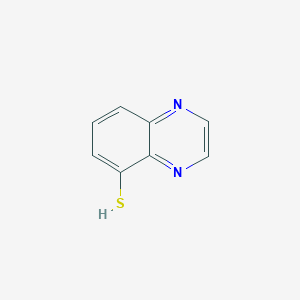
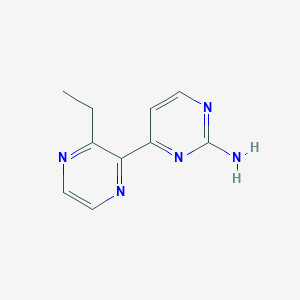

![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
